molecular formula C9H13NO5S B1388845 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid CAS No. 1087792-16-2

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Cat. No. B1388845
M. Wt: 247.27 g/mol
InChI Key: GNFFMTLNRGEWKJ-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H13NO5S . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid can be represented by the InChI code: 1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) . This indicates that the molecule consists of a furan ring substituted with a tert-butylsulfamoyl group and a carboxylic acid group .

Scientific Research Applications

Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the chemical industry, where there is a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

The main purpose of FPCs is to show the spectacular range of compounds that can be economically synthesized from biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . This perspective looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .

Safety And Hazards

The safety data sheet for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future research directions for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid could involve exploring its potential applications in various fields. For instance, furan derivatives are of interest in the development of new pharmaceuticals and agrochemicals . Additionally, the use of sustainable, biobased methods for the synthesis of furan derivatives is a promising area of research .

properties

IUPAC Name

5-(tert-butylsulfamoyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFFMTLNRGEWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180455
Record name 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

CAS RN

1087792-16-2
Record name 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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